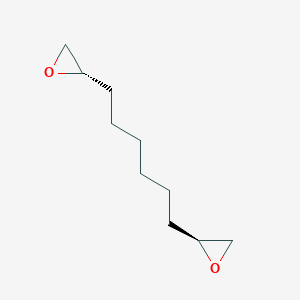
1,6-Di((S)-oxiran-2-yl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Di((S)-oxiran-2-yl)hexane is an organic compound that features two oxirane (epoxide) rings attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Di((S)-oxiran-2-yl)hexane can be synthesized through the epoxidation of 1,6-hexadiene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to ensure the formation of the oxirane rings. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Di((S)-oxiran-2-yl)hexane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of 1,6-hexanediol.
Substitution: Formation of various functionalized hexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Di((S)-oxiran-2-yl)hexane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers and copolymers.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive oxirane groups.
Wirkmechanismus
The mechanism of action of 1,6-Di((S)-oxiran-2-yl)hexane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the hexane backbone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Hexanediol: Similar backbone but lacks the oxirane rings, making it less reactive in certain chemical reactions.
1,6-Diisocyanatohexane: Contains isocyanate groups instead of oxirane rings, used in the production of polyurethanes.
1,6-Diaminohexane: Features amine groups, commonly used in the synthesis of nylon and other polyamides.
Uniqueness
1,6-Di((S)-oxiran-2-yl)hexane is unique due to the presence of two oxirane rings, which impart high reactivity and versatility in chemical synthesis. This makes it valuable in applications requiring cross-linking and functionalization.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(2S)-2-[6-[(2S)-oxiran-2-yl]hexyl]oxirane |
InChI |
InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10-/m0/s1 |
InChI-Schlüssel |
CFHWRTNORXTUDE-UWVGGRQHSA-N |
Isomerische SMILES |
C1[C@@H](O1)CCCCCC[C@H]2CO2 |
Kanonische SMILES |
C1C(O1)CCCCCCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
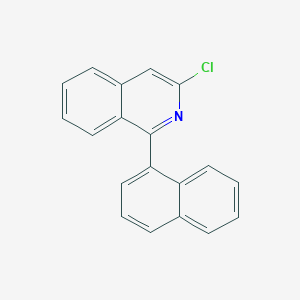


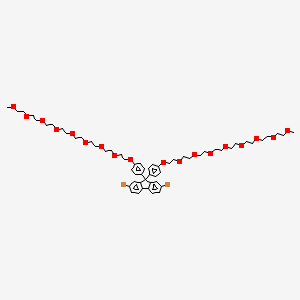
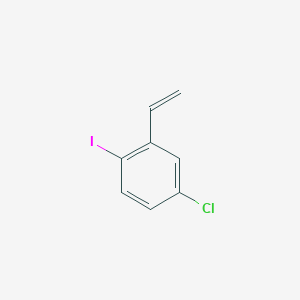
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
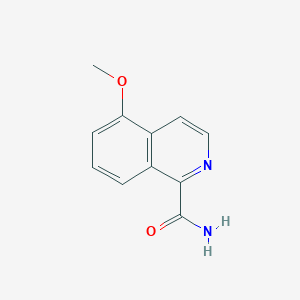
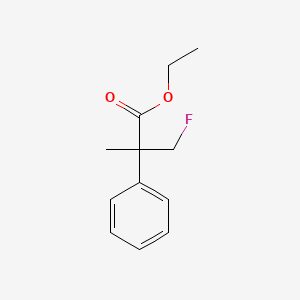
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
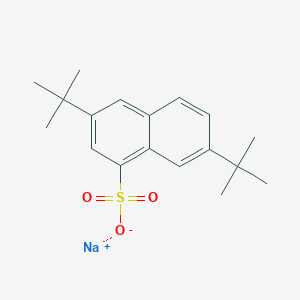
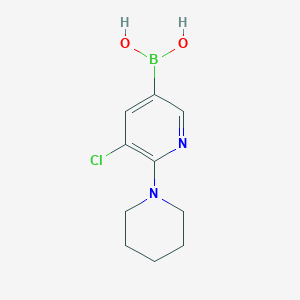
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)
![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
